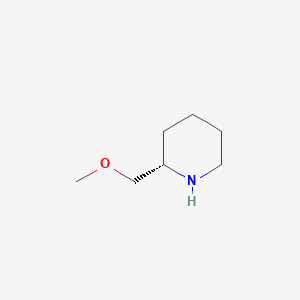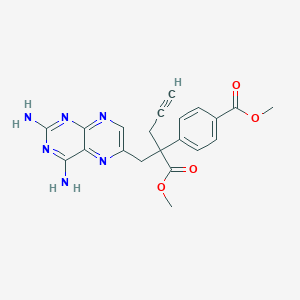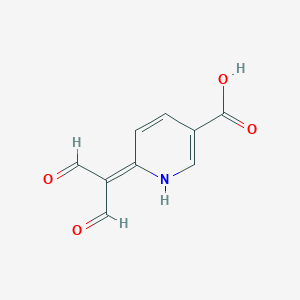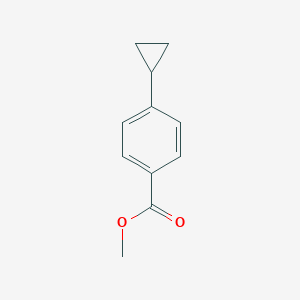
4-tert-butyl-N-cyclohexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-cyclohexylbenzamide, also known as THIP (Tetrahydroisoquinoline), is a compound that has been extensively studied for its potential applications in scientific research. This compound is a GABA(A) receptor agonist, which means it has the ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity, and its dysfunction has been linked to various neurological disorders.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-cyclohexylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anxiolytic, anticonvulsant, and sedative properties, and has been investigated as a potential treatment for various neurological disorders such as epilepsy, anxiety, and insomnia. Additionally, 4-tert-butyl-N-cyclohexylbenzamide has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-cyclohexylbenzamide involves its ability to enhance the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. 4-tert-butyl-N-cyclohexylbenzamide binds to the GABA(A) receptor and enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with 4-tert-butyl-N-cyclohexylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-cyclohexylbenzamide are largely due to its ability to enhance the activity of GABA in the brain. This results in increased inhibition of neuronal activity, which leads to the anxiolytic, anticonvulsant, and sedative effects observed with 4-tert-butyl-N-cyclohexylbenzamide. Additionally, 4-tert-butyl-N-cyclohexylbenzamide has been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butyl-N-cyclohexylbenzamide in lab experiments is its well-characterized mechanism of action. The ability of 4-tert-butyl-N-cyclohexylbenzamide to enhance the activity of GABA in the brain has been extensively studied and is well understood. Additionally, 4-tert-butyl-N-cyclohexylbenzamide has been shown to have consistent effects across different animal models and experimental conditions.
One limitation of using 4-tert-butyl-N-cyclohexylbenzamide in lab experiments is its low solubility in water. This can make it difficult to administer 4-tert-butyl-N-cyclohexylbenzamide to animals or to use it in certain experimental setups. Additionally, 4-tert-butyl-N-cyclohexylbenzamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-cyclohexylbenzamide. One area of interest is the potential use of 4-tert-butyl-N-cyclohexylbenzamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-tert-butyl-N-cyclohexylbenzamide has been investigated as a potential treatment for anxiety and insomnia, and further research in these areas could lead to the development of new therapeutics. Finally, there is ongoing research into the development of new GABA(A) receptor agonists with improved pharmacological properties, and 4-tert-butyl-N-cyclohexylbenzamide could serve as a useful starting point for the development of new compounds.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-cyclohexylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-70%.
Propiedades
Número CAS |
101927-54-2 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)14-11-9-13(10-12-14)16(19)18-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,18,19) |
Clave InChI |
DJDZFKDSRVOBQT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Pictogramas |
Environmental Hazard |
Sinónimos |
4-tert-butyl-N-cyclohexylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)


![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)







